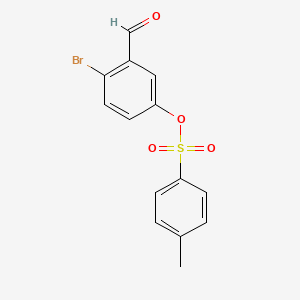
(4-Bromo-3-formylphenyl) 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-formylphenyl) 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H11BrO4S It is a derivative of benzenesulfonate, featuring a bromine atom, a formyl group, and a methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-formylphenyl) 4-methylbenzenesulfonate typically involves the reaction of 4-bromo-3-formylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-formylphenyl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Major Products
Substitution: Substituted phenyl derivatives.
Oxidation: 4-Bromo-3-carboxyphenyl 4-methylbenzenesulfonate.
Reduction: 4-Bromo-3-hydroxyphenyl 4-methylbenzenesulfonate.
Scientific Research Applications
(4-Bromo-3-formylphenyl) 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Bromo-3-formylphenyl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets. For instance, the compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new covalent bonds. The bromine atom and formyl group play crucial roles in these interactions, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-formylbenzonitrile: Similar structure but with a nitrile group instead of the sulfonate group.
4-Bromo-3-formylphenyl acetate: Similar structure but with an acetate group instead of the sulfonate group.
4-Bromo-3-formylphenyl methanesulfonate: Similar structure but with a methanesulfonate group instead of the methylbenzenesulfonate group.
Uniqueness
(4-Bromo-3-formylphenyl) 4-methylbenzenesulfonate is unique due to the presence of both the bromine atom and the methylbenzenesulfonate group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C14H11BrO4S |
|---|---|
Molecular Weight |
355.21 g/mol |
IUPAC Name |
(4-bromo-3-formylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H11BrO4S/c1-10-2-5-13(6-3-10)20(17,18)19-12-4-7-14(15)11(8-12)9-16/h2-9H,1H3 |
InChI Key |
QYIVOBSXUJVSFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Propylspiro[3.3]heptan-2-one](/img/structure/B13872905.png)
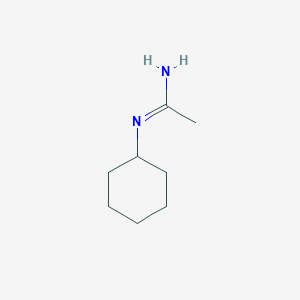
![[3-(Ethyloxy)-5-(methylsulfonyl)phenyl]amine](/img/structure/B13872919.png)

![Tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-propylpiperidine-1-carboxylate](/img/structure/B13872925.png)
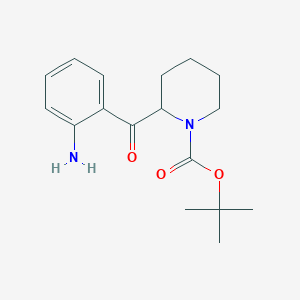
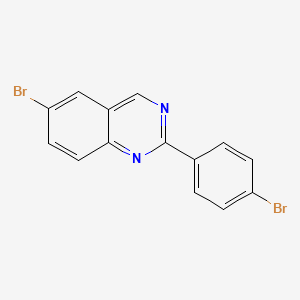


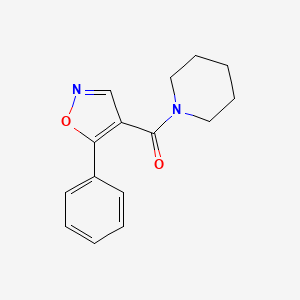
![6-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-1H-indole](/img/structure/B13872973.png)



